molecular formula C15H20N2O2 B14681196 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate CAS No. 29364-21-4

1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate

Cat. No.: B14681196
CAS No.: 29364-21-4
M. Wt: 260.33 g/mol
InChI Key: AKWYOKLEXJYBDU-UHFFFAOYSA-N
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Description

1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate is a chemical compound that belongs to the tropane alkaloid family Tropane alkaloids are known for their pharmacological properties and are often found in plants of the Solanaceae family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-3-beta-ol with carbanilic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-alpha-H,5-alpha-H-Tropan-3-beta-ol, carbanilate can be compared with other tropane alkaloids, such as:

    Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

    Atropine: Used as a medication to treat bradycardia (slow heart rate) and as an antidote for certain types of poisoning.

    Cocaine: A well-known stimulant with significant abuse potential.

Compared to these compounds, this compound may have unique properties and applications, making it a valuable compound for further research and development.

Properties

CAS No.

29364-21-4

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) N-phenylcarbamate

InChI

InChI=1S/C15H20N2O2/c1-17-12-7-8-13(17)10-14(9-12)19-15(18)16-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,16,18)

InChI Key

AKWYOKLEXJYBDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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